Cas no 2361639-81-6 (9-(prop-2-enoyl)-1-oxa-9-azaspiro5.5undec-2-en-4-one)

2361639-81-6 structure
Productnaam:9-(prop-2-enoyl)-1-oxa-9-azaspiro5.5undec-2-en-4-one
9-(prop-2-enoyl)-1-oxa-9-azaspiro5.5undec-2-en-4-one Chemische en fysische eigenschappen
Naam en identificatie
-
- 9-Prop-2-enoyl-1-oxa-9-azaspiro[5.5]undec-2-en-4-one
- EN300-26580002
- Z2981766287
- 2361639-81-6
- 9-(prop-2-enoyl)-1-oxa-9-azaspiro[5.5]undec-2-en-4-one
- 9-(1-Oxo-2-propen-1-yl)-1-oxa-9-azaspiro[5.5]undec-2-en-4-one
- 9-(prop-2-enoyl)-1-oxa-9-azaspiro5.5undec-2-en-4-one
-
- Inchi: 1S/C12H15NO3/c1-2-11(15)13-6-4-12(5-7-13)9-10(14)3-8-16-12/h2-3,8H,1,4-7,9H2
- InChI-sleutel: WTUMPFKMEIGCGZ-UHFFFAOYSA-N
- LACHT: O1C2(CCN(C(=O)C=C)CC2)CC(=O)C=C1
Berekende eigenschappen
- Exacte massa: 221.10519334g/mol
- Monoisotopische massa: 221.10519334g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 1
- Complexiteit: 351
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.4
- Topologisch pooloppervlak: 46.6Ų
Experimentele eigenschappen
- Dichtheid: 1.19±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Kookpunt: 416.8±45.0 °C(Predicted)
- pka: -0.35±0.20(Predicted)
9-(prop-2-enoyl)-1-oxa-9-azaspiro5.5undec-2-en-4-one Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26580002-0.05g |
9-(prop-2-enoyl)-1-oxa-9-azaspiro[5.5]undec-2-en-4-one |
2361639-81-6 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
9-(prop-2-enoyl)-1-oxa-9-azaspiro5.5undec-2-en-4-one Gerelateerde literatuur
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Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547
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2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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